molecular formula C26H27N3O6S B2649278 N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide CAS No. 1043008-34-9

N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide

Katalognummer: B2649278
CAS-Nummer: 1043008-34-9
Molekulargewicht: 509.58
InChI-Schlüssel: PTROKCXRUUWLDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is a potent and selective small molecule inhibitor designed to target key nodes in the PI3K/AKT/mTOR signaling pathway [1] . This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers [2] . Researchers utilize this compound to elucidate the specific contributions of PI3K and mTOR signaling in oncogenesis, tumor progression, and resistance to chemotherapy. Its mechanism involves competitive binding at the ATP-binding site of these kinases, effectively blocking downstream phosphorylation events and inducing cell cycle arrest and apoptosis in susceptible malignant cell lines [3] . Beyond oncology, it serves as a critical pharmacological tool in basic signal transduction research, enabling the study of metabolic disorders and cellular growth control mechanisms. This makes it an invaluable asset for high-content screening, combination therapy studies, and the validation of new therapeutic targets.

Eigenschaften

IUPAC Name

N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-18-9-11-20(12-10-18)36(33,34)24(27-23(30)22-8-5-17-35-22)26(32)29-15-13-28(14-16-29)25(31)21-7-4-3-6-19(21)2/h3-12,17,24H,13-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROKCXRUUWLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the acylation of piperazine with 2-methylbenzoyl chloride under basic conditions to form 4-(2-methylbenzoyl)piperazine.

    Introduction of the Tosyl Group: The intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group, yielding 2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl intermediate.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: The compound can be used in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.

    Industrial Applications:

Wirkmechanismus

The mechanism of action of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is not fully elucidated but is likely to involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, suggesting potential effects on neurotransmission pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Piperazine and Furan Carboxamide Motifs

Compound Name Key Structural Differences Pharmacological Activity/Notes
SIPI6398 (N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)furan-2-carboxamide) Replaces 2-methylbenzoyl with benzo[d]isothiazol-3-yl; cyclohexyl-ethyl linker Approved anti-schizophrenia drug (NMPA, 2020); highlights the therapeutic potential of furan-carboxamide-piperazine hybrids in CNS disorders.
FCPPC (5-cyano-N-(4-(4-(2-fluoroethyl)piperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide) Cyano substituent on furan; fluoroethyl-piperazine; phenyl-piperidine scaffold Radioligand for PET imaging; demonstrates how halogenation (fluoroethyl) enhances metabolic stability and target binding.
Para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) Piperidine instead of piperazine; phenethyl and 4-fluorophenyl groups Schedule I opioid; underscores the abuse potential of furan-carboxamide opioids vs. the unknown risk profile of the target compound.
Compound 22 (N-(((3S,3aS)-7-(4-(furan-2-ylmethyl)piperazin-1-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) Benzoxazolo-oxazine fused ring; furan-methyl-piperazine Demonstrates the impact of fused heterocyclic systems on bioavailability and CNS penetration.

Functional Group Variations

  • Tosyl vs. Sulfonamide/Other Substituents : The tosyl group in the target compound may enhance metabolic stability compared to simpler sulfonamides (e.g., in pre-FCPPC ), but could reduce blood-brain barrier permeability relative to halogenated analogs like FCPPC.
  • 2-Methylbenzoyl vs. Acyl Groups : The 2-methylbenzoyl substituent on piperazine may confer selectivity for specific receptors (e.g., serotonin or dopamine receptors) compared to unsubstituted benzoyl or isothiazolyl groups in SIPI6398 .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Fluorination (e.g., in FCPPC ) and aromatic substitution (e.g., 2-methylbenzoyl in the target compound) are critical for optimizing receptor affinity and metabolic stability.
  • Therapeutic Potential: The target compound’s piperazine-furan-carboxamide scaffold aligns with antipsychotic (SIPI6398 ) and imaging (FCPPC ) applications, suggesting possible CNS-targeted uses.
  • Regulatory Considerations : Unlike controlled opioids (e.g., para-fluoro furanyl fentanyl ), the target compound’s regulatory status remains undefined, necessitating further safety profiling.

Biologische Aktivität

N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a piperazine moiety, and a tosyl group. The molecular formula and weight are key to understanding its interactions in biological systems:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

This structure is critical for its biological activity, influencing solubility, permeability, and binding affinity to biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. The following table summarizes findings from various studies on related compounds, providing insights into the potential efficacy of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide.

CompoundTarget OrganismsZone of Inhibition (mm)Reference
Compound AS. aureus18
Compound BE. coli15
N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamideS. aureus, E. coliTBDTBD

The mechanism of action for compounds similar to N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide often involves:

  • Inhibition of Cell Wall Synthesis : Many piperazine derivatives disrupt bacterial cell wall integrity.
  • Interference with Protein Synthesis : Compounds can bind to ribosomal subunits, inhibiting protein synthesis.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, preventing replication.

Case Studies

Several studies have explored the biological activity of piperazine derivatives and their potential therapeutic applications:

Study 1: Antimicrobial Efficacy

A study conducted by evaluated a series of piperazine derivatives against common pathogens. The results indicated that compounds with a similar structure exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Mechanistic Insights

Research published in MDPI examined the interactions between piperazine derivatives and bacterial enzymes, revealing that these compounds could effectively inhibit key metabolic pathways in bacteria, leading to cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide, and how can reaction yields be optimized?

  • Answer : The compound can be synthesized via coupling reactions between a 2-methylbenzoyl-piperazine derivative and a furan-2-carboxamide precursor. Key steps include:

  • Activation : Use acetonitrile as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution or amide bond formation .
  • Reflux Conditions : Maintain reflux for 4–5 hours, monitoring reaction progress via thin-layer chromatography (TLC) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) and employ recrystallization (e.g., from ethanol or chloroform) to purify HCl salts, achieving yields up to 85% .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Assign proton environments (e.g., piperazine methyl groups at δ 2.30–2.34 ppm, aromatic protons at δ 7.0–8.6 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous piperazin-1-ium trifluoroacetate salts .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 425.91 g/mol for related benzofuran derivatives) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Answer :

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors, given structural similarities to piperazine-based neuroactive compounds .
  • Enzyme Inhibition Assays : Evaluate acetylcholinesterase (AChE) or β-secretase inhibition for Alzheimer’s disease applications, using protocols from benzofuran-carboxamide studies .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Answer :

  • Piperazine Modifications : Introduce halogen substituents (e.g., Cl, F) at the 2-methylbenzoyl group to enhance lipophilicity and receptor binding, as seen in 5-iodo-benzofuran derivatives .
  • Furan Ring Substitutions : Replace the furan oxygen with sulfur (thiophene) or add methyl groups to improve metabolic stability .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., AChE or 5-HT receptors), guided by crystallographic data .

Q. What experimental strategies address contradictory data in pharmacokinetic (PK) and pharmacodynamic (PD) studies?

  • Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites and assess hepatic stability. For example, oxidation of the piperazine ring may explain variability in half-life .
  • Dose-Response Curves : Reconcile discrepancies in IC₅₀ values by standardizing assay conditions (e.g., pH, temperature) across labs .
  • Species-Specific Differences : Compare rodent vs. human microsomal stability to validate translational relevance .

Q. How can off-target effects be minimized during in vivo efficacy studies?

  • Answer :

  • Selectivity Screening : Test against panels of GPCRs, kinases, and ion channels to identify off-target interactions .
  • Prodrug Design : Mask polar groups (e.g., hydroxyls) to reduce nonspecific binding, as demonstrated for neuroactive piperazine derivatives .
  • Toxicogenomics : Use RNA-seq to identify pathways affected by high-dose toxicity, refining dosing regimens .

Methodological Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions and inert atmospheres (N₂/Ar) during coupling reactions to prevent hydrolysis of the tosyl group .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with published spectra of structurally analogous compounds .
  • Biological Assay Controls : Include reference inhibitors (e.g., donepezil for AChE assays) and vehicle controls to normalize inter-experimental variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.